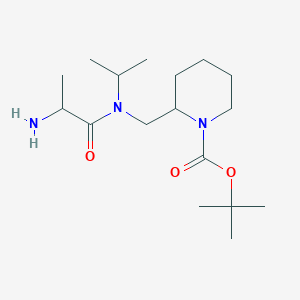
Pyrene-PEG4-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-PEG4-COOH is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is known for its unique properties, including strong fluorescence and the ability to interact with various biological molecules. This compound is widely used in scientific research due to its versatility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG4-COOH typically involves the conjugation of pyrene to PEG through a stable amide bond. The process begins with the activation of the carboxylic acid group on PEG, followed by the reaction with an amine group on pyrene. This reaction is usually carried out in organic solvents or aqueous solutions under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: Pyrene can be oxidized to form pyrenequinone derivatives.
Reduction: Reduction of pyrene can lead to the formation of tetrahydropyrene.
Substitution: Pyrene can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene derivatives with different functional groups, which can be further modified for specific applications .
Applications De Recherche Scientifique
Pyrene-PEG4-COOH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins, nucleic acids, and cells for imaging and tracking purposes.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Applied in the development of sensors, nanomaterials, and electronic devices
Mécanisme D'action
The mechanism of action of Pyrene-PEG4-COOH involves its ability to interact with biological molecules through π-π stacking and hydrophobic interactions. The PEG linker enhances water solubility and reduces steric hindrance, allowing the compound to effectively bind to its targets. This interaction can be used to track and visualize biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene-PEG4-NH2: Similar to Pyrene-PEG4-COOH but with an amine group instead of a carboxylic acid group.
Pyrene-PEG4-OH: Contains a hydroxyl group instead of a carboxylic acid group.
Pyrene-PEG4-Maleimide: Features a maleimide group for specific conjugation to thiol groups
Uniqueness
This compound is unique due to its carboxylic acid group, which allows for versatile conjugation to various biomolecules. This makes it particularly useful in applications requiring stable and specific labeling or modification .
Propriétés
Formule moléculaire |
C28H31NO7 |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(pyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H31NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1-9H,10-19H2,(H,29,32)(H,30,31) |
Clé InChI |
MMHHZRGMHNFOCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)



![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)



![(3AS,6AS)-2-(Benzyloxycarbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14792352.png)

